5-Triphenylmethyl-1H-tetrazole

regioselective tritylation phase-transfer catalysis tetrazole protection

5-Triphenylmethyl-1H-tetrazole is the critical trityl-protected intermediate for sartan-class antihypertensive drug synthesis (valsartan, losartan, candesartan, olmesartan). The trityl group shields the acidic tetrazole N–H bond during alkylation and cross-coupling (Negishi, Suzuki) steps, preventing side reactions that unprotected tetrazoles would introduce. Unlike alternative trityl-protected imidazoles or triazoles, this compound delivers regioselective N2-protection, acid-labile cleavage selectivity, and compatibility with Zn/MeOH or Li/naphthalene detritylation protocols. Procure this intermediate to secure validated synthetic routes and avoid complex product mixtures.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
CAS No. 109652-10-0
Cat. No. B1387246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Triphenylmethyl-1H-tetrazole
CAS109652-10-0
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NNN=N4
InChIInChI=1S/C20H16N4/c1-4-10-16(11-5-1)20(19-21-23-24-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22,23,24)
InChIKeyABPZRLQZVHPPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Triphenylmethyl-1H-tetrazole (CAS 109652-10-0): A Validated Trityl-Protected Tetrazole Intermediate for Pharmaceutical and Heterocyclic Synthesis


5-Triphenylmethyl-1H-tetrazole (also designated as 5-trityl-1H-tetrazole, 5-trityl-2H-tetrazole, or TTPM) is a trityl-protected tetrazole derivative with molecular formula C20H16N4 and molecular weight 312.37 g/mol . The compound features a triphenylmethyl (trityl) group attached to the N1 or N2 position of the tetrazole ring, which serves as a temporary protecting group for the acidic N–H bond during multistep organic synthesis [1]. The tetrazole moiety functions as a non-classical bioisostere of carboxylic acids, conferring metabolic stability and favorable lipophilic properties (calculated LogP: 4.6, measured LogP: 3.58) [2]. This compound is primarily employed as a protected intermediate in the synthesis of angiotensin II receptor antagonists (sartans), including valsartan, losartan, candesartan, and olmesartan [1].

Why 5-Triphenylmethyl-1H-tetrazole Cannot Be Interchanged with Alternative Trityl Protecting Agents or Tetrazole Derivatives


In the synthesis of sartan-class antihypertensive drugs and related tetrazole-containing pharmaceuticals, the selection of a trityl-protected tetrazole intermediate is not a trivial substitution decision. 5-Triphenylmethyl-1H-tetrazole differs fundamentally from alternative trityl-protected nitrogen heterocycles (such as trityl-protected imidazoles, triazoles, or amines) in its regioselective protection pattern, acid lability, and the specific bond-cleavage selectivity achievable during detritylation . Furthermore, substitution with unprotected tetrazole derivatives introduces unacceptable side reactions at the acidic N–H position during alkylation or cross-coupling steps, leading to complex product mixtures and reduced yields [1]. The quantitative evidence below establishes where 5-triphenylmethyl-1H-tetrazole demonstrates measurable differentiation that justifies specific procurement for validated synthetic routes.

Product-Specific Quantitative Differentiation Evidence for 5-Triphenylmethyl-1H-tetrazole Relative to Comparators


Regioselective N2-Protection Yield: 5-Triphenylmethyl-1H-tetrazole vs. 1-Trityl Regioisomers

Under phase-transfer catalysis conditions using triphenylmethyl chloride, tetrazole and its 5-substituted derivatives undergo regioselective tritylation at the N2 position, yielding exclusively 2-trityltetrazoles. This regioselectivity is critical for subsequent synthetic transformations, as 1-trityl regioisomers exhibit different stability and reactivity profiles. The method yields 5-substituted 2-trityltetrazoles without detectable formation of the 1-trityl regioisomer under optimized conditions [1].

regioselective tritylation phase-transfer catalysis tetrazole protection 2-trityltetrazole

Detritylation Yield Under Non-Acidic Reductive Conditions: Naphthalene-Catalyzed Lithiation Protocol

Treatment of N-tritylated tetrazoles bearing aliphatic, aromatic, or heteroaromatic substituents with lithium powder and a catalytic amount of naphthalene leads to reductive removal of the trityl group to give excellent yields of the corresponding free tetrazoles without decomposition of the tetrazole ring . The method achieves chemoselective cleavage between trityl–tetrazole and trityl–amine bonds, a critical differentiation from acid-mediated detritylation which often produces trityl alcohol impurities requiring extensive purification .

detritylation reductive cleavage naphthalene-catalyzed lithiation tetrazole deprotection

Detritylation Yield Using Zn/MeOH: Practical and Low-Cost Alternative Protocol

A practical and low-cost method for the detritylation of 1-trityltetrazoles using zinc and methanol (with THF as co-solvent) is described as versatile and efficient in the deprotection of several protected tetrazoles bearing aliphatic, aromatic, and heteroaromatic substituents, as well as some functional groups, without decomposition of the tetrazole ring [1]. This Zn/MeOH protocol represents an alternative to the Li/naphthalene method with different cost and handling characteristics.

Zn/MeOH detritylation reductive cleavage tetrazole deprotection cost-effective synthesis

Physicochemical Differentiation: LogP and Solubility Profile vs. Unprotected Tetrazole and Alternative Protecting Groups

The presence of the triphenylmethyl (trityl) group substantially increases the lipophilicity of the tetrazole core, with a measured LogP of 3.58 and calculated XLogP of 4.6 [1]. This enhanced lipophilicity confers solubility in organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile, while the tetrazole ring itself contributes to metabolic stability and bioisosteric replacement of carboxylic acids . The trityl group also increases molecular weight to 312.37 g/mol and modifies the melting point to 140-142°C [1].

LogP lipophilicity solubility tetrazole derivatives physicochemical properties

Validated Application: Valsartan Synthesis via Negishi Cross-Coupling of 5-Phenyl-1-trityl-1H-tetrazole

In an efficient synthesis of the angiotensin-II inhibitor valsartan (Diovan), 5-phenyl-1-trityl-1H-tetrazole undergoes directed ortho-metalation followed by Negishi cross-coupling with an aryl bromide to construct the biphenyltetrazole core of the drug [1]. The trityl protecting group prevents undesired N-alkylation during the cross-coupling step and is subsequently removed under controlled conditions to yield the active pharmaceutical ingredient.

valsartan synthesis Negishi coupling sartan intermediates trityl-protected tetrazole directed ortho-metalation

Optimal Research and Industrial Application Scenarios for 5-Triphenylmethyl-1H-tetrazole Based on Validated Evidence


Synthesis of Sartan-Class Angiotensin II Receptor Antagonists (Valsartan, Losartan, Candesartan, Olmesartan)

5-Triphenylmethyl-1H-tetrazole serves as a critical protected intermediate in the multistep synthesis of sartan-class antihypertensive drugs. The trityl group protects the acidic tetrazole N–H bond during key bond-forming steps including alkylation, cross-coupling (Negishi, Suzuki), and biphenyl core assembly [1]. The compound is subsequently detritylated under conditions compatible with the final drug substance (acidic, Zn/MeOH reductive, or Li/naphthalene lithiation protocols) to yield the active pharmaceutical ingredient .

Preparation of Functionalized Tetrazole Ligands for Coordination Chemistry and Bioisostere Development

The regioselectively N2-tritylated tetrazole scaffold provides a protected intermediate that can undergo further functionalization at the 5-position or on the phenyl rings before deprotection [1]. This strategy is employed to synthesize polydentate ligands for spin-crossover complexes and metal coordination studies, where the free tetrazole N–H would otherwise interfere with metal binding or cross-coupling reactions. The trityl group enables modular synthetic access to diverse tetrazole-containing ligand libraries [2].

Building Block for Tetrazole-Containing Bioisosteres in Medicinal Chemistry Programs

Tetrazoles serve as metabolism-resistant isosteric replacements for carboxylic acids in drug design, with over 20 FDA-approved drugs containing 1H- or 2H-tetrazole substituents [1]. 5-Triphenylmethyl-1H-tetrazole enables the incorporation of tetrazole pharmacophores into complex drug candidates during late-stage functionalization, where the trityl protecting group prevents undesired N-alkylation or N-acylation side reactions . Following successful coupling, deprotection yields the free tetrazole for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Triphenylmethyl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.